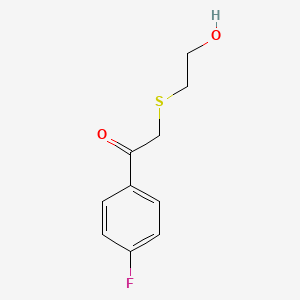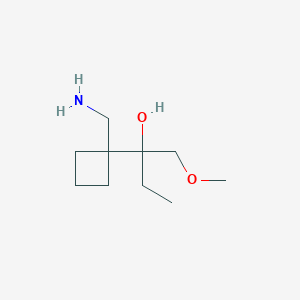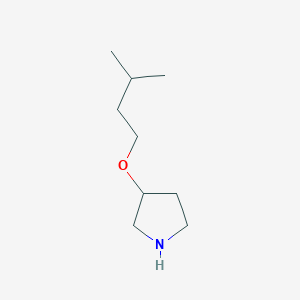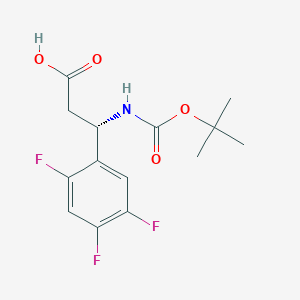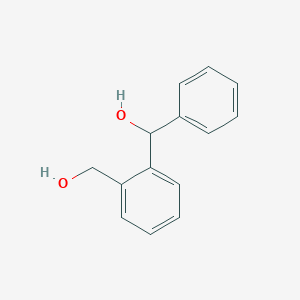
2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide is an organic compound with the molecular formula C12H16ClNO2 It is a halogenated derivative of a secondary amide bearing an aromatic substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide typically involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloropropanamide in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The amide group can be reduced to form an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of derivatives with different nucleophiles replacing the chlorine atom.
Oxidation: Formation of 4-methoxyphenylacetic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 2-chloro-N-(1-(4-methoxyphenyl)ethyl)amine.
Applications De Recherche Scientifique
2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-substrate interactions due to its amide functionality.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide is not well-documented. it is likely to interact with biological targets through its amide and aromatic functionalities. These interactions could involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting various molecular pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-N-(4-methoxyphenyl)propanamide: Similar structure but with the chlorine atom on a different carbon.
2-Chloro-N-(4-methoxyphenyl)nicotinamide: Contains a nicotinamide moiety instead of a propanamide group.
Uniqueness
2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C12H16ClNO2 |
|---|---|
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
2-chloro-N-[1-(4-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C12H16ClNO2/c1-8(13)12(15)14-9(2)10-4-6-11(16-3)7-5-10/h4-9H,1-3H3,(H,14,15) |
Clé InChI |
YIYNXKPAGHSPNU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)OC)NC(=O)C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


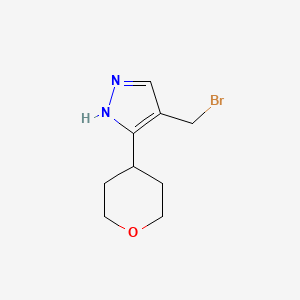

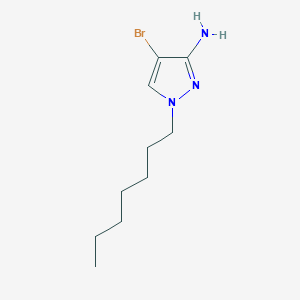

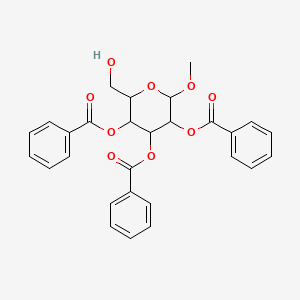
![Methyl 2-amino-4-[(difluoromethyl)sulfanyl]butanoate](/img/structure/B13640693.png)

